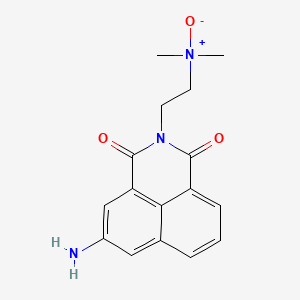

Amonafide N-Oxide

説明

Amonafide N-Oxide is an imide derivative of naphthalic acid1. It belongs to a novel family of chemotherapeutic drugs called Naphthalimides2. It is a potential topoisomerase inhibitor and DNA intercalator2. It has been developed as an anti-cancer therapy2.

Synthesis Analysis

The synthesis of N-oxides involves the oxidation of tertiary nitrogen compounds3. Sodium percarbonate is an ideal and efficient oxygen source for this oxidation3. The reaction yields N-oxides in excellent yields in the presence of various rhenium-based catalysts under mild reaction conditions3.

Molecular Structure Analysis

The molecular formula of Amonafide N-Oxide is C16H17N3O34. Its average mass is 299.324 Da and its monoisotopic mass is 299.126984 Da4.

Chemical Reactions Analysis

Amonafide N-Oxide, as an amine oxide, is a product of an exothermic, second-order reaction between tertiary amines and hydrogen peroxide5. The nature of the tertiary amine in amine oxides may be aliphatic, aromatic, heterocyclic, alicyclic, or a combination thereof5.

科学的研究の応用

Pharmacokinetics and Metabolism : Amonafide shows significant metabolism, and its primary metabolites, including N-acetylated species, have been identified. The N-acetyl metabolite has comparable cytotoxicity to the parent compound, while the N'-oxide of Amonafide is inactive (Felder et al., 1987).

Pharmacokinetics in Animal Models : The disposition of Amonafide has been studied in dogs, revealing its pharmacokinetic parameters and indicating extensive metabolism (Lu et al., 2004).

Drug Delivery Systems : A glycopolymer/nanodiamond hybrid drug delivery system was developed for Amonafide, enhancing its delivery and effectiveness in breast cancer cell models (Zhao et al., 2018).

Novel Derivatives and Anti-Cancer Evaluation : Novel triazolonaphthalimide derivatives, more potent than Amonafide, have been synthesized and evaluated for anti-cancer activities, with some showing potential as promising anti-cancer agents (Li et al., 2012).

Antitumor Agents : New classes of antitumor agents structurally similar to Amonafide, like azonafide, have been synthesized and tested, showing promising in vitro and in vivo activities (Sami et al., 1993).

Microfluidic Fabrication for Cancer Treatment : Microfluidic fabrication of Amonafide-eluting magnetic microspheres was explored for targeted delivery to hepatocellular carcinoma, indicating potential for liver-directed cancer therapy (Kim et al., 2014).

Dosing Based on Acetylator Phenotype : A study focused on defining recommended doses of Amonafide for slow and fast acetylators, highlighting the importance of individualized dosing in cancer therapy (Ratain et al., 1993).

Novel Nonhematotoxic Derivatives : Novel naphthalimide derivatives like UNBS3157 were synthesized as alternatives to Amonafide, showing potent antitumor activity without significant hematotoxicity (Van Quaquebeke et al., 2007).

Synthesis and Activities of Derivatives : Derivatives of Amonafide, like numonafides, were synthesized to retain anticancer properties while avoiding toxic metabolization, showing promise as potential clinical replacements for Amonafide (Norton et al., 2008).

Mechanism of Action : A study on a novel Amonafide analogue, R16, revealed its mechanism of action as a topoisomerase II poison, offering insights into its enhanced anticancer activity compared to Amonafide (Zhu et al., 2007).

Safety And Hazards

将来の方向性

The use of nitric oxide (NO), which is related to N-oxides, is emerging as a promising approach for the treatment of antibiotic-resistant bacteria and biofilm infections8. Various strategies for the design of NO-releasing materials, including the incorporation of photo-activable, charge-switchable, or bacteria-targeting groups, have been developed8. This could potentially open up new avenues for the application of N-oxides like Amonafide N-Oxide in the future.

特性

IUPAC Name |

2-(5-amino-1,3-dioxobenzo[de]isoquinolin-2-yl)-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-19(2,22)7-6-18-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(18)21/h3-5,8-9H,6-7,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUFWPUIUNYNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659055 | |

| Record name | 2-(5-Amino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amonafide N-Oxide | |

CAS RN |

112726-97-3 | |

| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(dimethylamino)ethyl)-, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112726973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(5-Amino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-BENZ(DE)ISOQUINOLINE-1,3(2H)-DIONE, 5-AMINO-2-(2-(DIMETHYLAMINO)ETHYL)-, N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLW3994NJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phe](/img/no-structure.png)

![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)

![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)

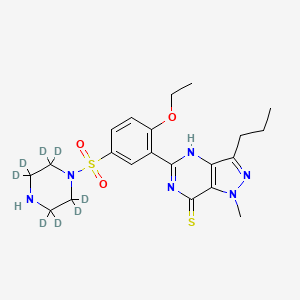

![5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B565127.png)

![2-{2-[4-(3,6-Dimethyl-3-heptyl)phenoxy]ethoxy}ethanol](/img/structure/B565130.png)